N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide
Overview
Description
N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide is a complex organic compound with a molecular formula of C18H18N4O5S This compound is characterized by the presence of a nitrophenoxy group, an acetylamino group, and a carbamothioyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of phenol to produce 4-nitrophenol, which is then reacted with acetic anhydride to form 4-nitrophenoxyacetyl chloride . This intermediate is then reacted with 4-aminophenylthiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl and nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminophenoxy derivatives, while substitution reactions can produce a variety of substituted phenylthiourea compounds.
Scientific Research Applications
N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenoxy and acetylamino groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
4-Aminophenylthiourea: Contains a thiourea group attached to an aminophenyl ring.
Acetylamino derivatives: Various compounds with acetylamino groups attached to different backbones.
Uniqueness
N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]carbamothioyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-2-16(23)21-18(28)20-13-5-3-12(4-6-13)19-17(24)11-27-15-9-7-14(8-10-15)22(25)26/h3-10H,2,11H2,1H3,(H,19,24)(H2,20,21,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTUPRXONRVHRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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